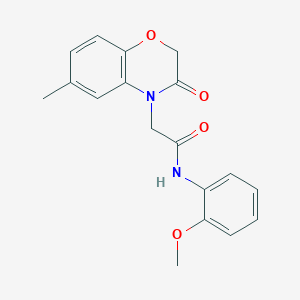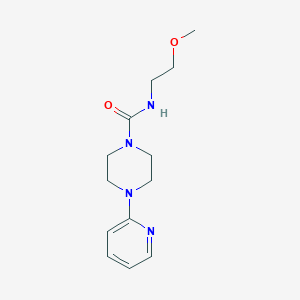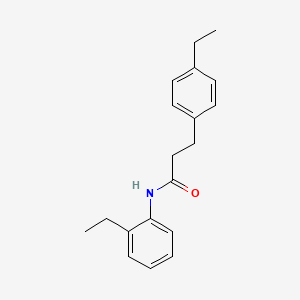![molecular formula C19H23N3O3 B4441490 N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4441490.png)
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
説明
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment due to its ability to block EGFR signaling pathways.
作用機序
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea targets the EGFR tyrosine kinase, which plays a crucial role in cell growth and proliferation. By inhibiting EGFR signaling pathways, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea prevents cancer cells from dividing and growing. This mechanism of action makes N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea a promising candidate for cancer treatment.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of vascular smooth muscle cells, which could potentially be useful in the treatment of cardiovascular disease. N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to study the effects of EGFR inhibition without affecting other signaling pathways. However, one limitation of using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is its relatively low potency compared to other EGFR inhibitors. This can make it more difficult to achieve complete inhibition of EGFR signaling in lab experiments.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. One area of interest is the development of more potent EGFR inhibitors that could be used in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in cancer treatment. Other potential future directions include studying the effects of N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea on other signaling pathways and investigating its potential use in the treatment of other diseases such as cardiovascular and inflammatory diseases.
Conclusion
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a small molecule inhibitor that targets the EGFR tyrosine kinase. It has shown promise as a potential cancer treatment due to its ability to inhibit EGFR signaling pathways. Additionally, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has other biochemical and physiological effects that could be useful in the treatment of other diseases. While there are advantages and limitations to using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments, there are several future directions for research on this compound. Overall, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a promising candidate for further study in cancer treatment and other disease areas.
科学的研究の応用
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In preclinical studies, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has also demonstrated efficacy in reducing tumor growth in animal models.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-8-6-17(7-9-18)21-19(23)20-16-4-2-15(3-5-16)14-22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOBJNOOABWHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2-ethoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441410.png)
![N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441414.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4441422.png)
![N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441446.png)
![methyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4441451.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4441453.png)


![6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine](/img/structure/B4441473.png)
![3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441475.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-3-methylpiperidine hydrochloride](/img/structure/B4441481.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441515.png)